N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-bromophenyl group, a methyl-substituted triazole core, and a furan-2-yl moiety. This compound is part of a broader class of triazole derivatives investigated for antimicrobial, anti-inflammatory, and receptor-modulating activities .
Properties
Molecular Formula |
C15H13BrN4O2S |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H13BrN4O2S/c1-20-14(12-3-2-8-22-12)18-19-15(20)23-9-13(21)17-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,17,21) |
InChI Key |
BAPWSDXRKMVYNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a carbonyl compound.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with the triazole-furan intermediate.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Research has indicated that compounds similar to N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit promising anticancer properties. A study involving multicellular spheroids demonstrated that specific triazole derivatives significantly inhibited tumor growth, suggesting their potential as lead compounds for cancer therapy. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation pathways .
Antimicrobial Activity
This compound has also shown considerable antimicrobial activity. In vitro tests have revealed that certain sulfanyltriazoles exhibit higher antibacterial efficacy compared to conventional antibiotics against various strains of bacteria. This suggests their potential utility in treating resistant bacterial infections. For instance, a study highlighted that related triazole compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum antimicrobial properties .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. These investigations have shown that the compound can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation. This positions it as a candidate for the development of anti-inflammatory therapeutics .
Data Tables
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Case Studies
Several case studies have investigated the biological activity of triazole derivatives:
- Anticancer Screening : A study evaluated the anticancer properties of various triazole derivatives against MCF7 breast cancer cells using the Sulforhodamine B assay. The results indicated that certain derivatives had significant cytotoxic effects, supporting their potential as anticancer agents .
- Antimicrobial Testing : Another research effort focused on testing related sulfanyltriazoles against multiple bacterial strains. The findings revealed superior antibacterial activity compared to traditional antibiotics, highlighting their promise in combating antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Triazole Substitution
Key Findings :
- Methyl vs. Ethyl at Position 4 : The methyl group in the target compound may offer better metabolic stability compared to ethyl, which increases lipophilicity but could reduce clearance rates .
- Furan-2-yl vs.
Aromatic Ring Modifications
Key Findings :
- Bromophenyl vs. Fluorophenyl : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may favor interactions with larger hydrophobic binding sites .
Heterocyclic Core Replacements
Key Findings :
- Triazole vs. Pyridazinone: The triazole core in the target compound offers a rigid, planar structure conducive to enzyme inhibition, while pyridazinone derivatives (e.g., ) exhibit distinct receptor activation profiles (e.g., FPR2 agonism).
- Sulfanyl Linkers : The sulfanyl-acetamide moiety is conserved across many analogs (e.g., ZVT ), suggesting its critical role in mediating interactions with enzymatic active sites.
Q & A
Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. Key steps include:
- Cyclocondensation : Reacting thiosemicarbazides with furan-2-carboxylic acid derivatives under reflux in ethanol .
- Alkylation : Introducing the sulfanylacetamide moiety via nucleophilic substitution using α-chloroacetamides in basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity products.
- Optimization : Control temperature (60–80°C), pH (neutral to slightly basic), and reaction time (6–12 hours) to minimize side reactions like oxidation of the sulfanyl group .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., furan protons at δ 6.3–7.4 ppm, triazole carbons at δ 150–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 407.3) .
- X-ray Crystallography : Single-crystal analysis with SHELXL software determines bond angles, torsion angles, and packing interactions. For example, the triazole ring shows a dihedral angle of 12.5° with the furan ring .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis verifies stoichiometry (e.g., C: 47.2%, H: 3.7%, N: 13.7%) .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly in anti-inflammatory models?
- Methodological Answer :
- In Vivo Models : Use a rat formalin-induced edema model. Administer the compound intraperitoneally (10–50 mg/kg) and measure paw volume via plethysmometry at 0, 1, 3, and 6 hours post-injection .
- Controls : Include a positive control (e.g., diclofenac sodium) and vehicle (DMSO/saline).
- Dose-Response Analysis : Calculate ED₅₀ values and compare inhibition rates. For example, 15/21 derivatives in a related study showed >40% inhibition at 25 mg/kg .
- Mechanistic Studies : Perform COX-2 ELISA assays or Western blotting to assess enzyme inhibition .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Compare analogues with substituents like Cl, F, or NO₂ on the phenyl ring. For example, 4-fluoro derivatives show enhanced activity due to electronegativity effects .
- Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2). The triazole and furan moieties often form hydrogen bonds with Arg120 and Tyr355 .
- Thermodynamic Profiling : Calculate binding free energies (ΔG) and correlate with IC₅₀ values from enzyme assays .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to predict logP (e.g., 2.8 ± 0.3), solubility (LogS: -4.1), and bioavailability. The sulfanyl group improves solubility but may reduce membrane permeability .
- Metabolic Stability : Simulate cytochrome P450 metabolism (CYP3A4/2D6) via Schrödinger’s MetaSite. Methyl groups on the triazole ring reduce oxidative degradation .
- Toxicity Screening : Apply ProTox-II to assess hepatotoxicity (e.g., LD₅₀: 320 mg/kg in rats) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate protocols (e.g., cell line authentication, assay temperature/pH). For example, discrepancies in IC₅₀ values may arise from MCF-7 vs. HeLa cell line variability .
- Impurity Analysis : Use LC-MS to detect by-products (e.g., oxidized sulfanyl to sulfonyl groups) that may skew activity .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets. Report p-values and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
